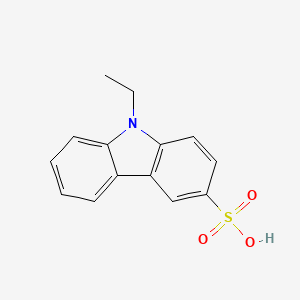

9-ethyl-9H-carbazole-3-sulfonic acid

Description

Contextualization of Carbazole (B46965) Derivatives as Functional Scaffolds in Organic Chemistry

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that serve as fundamental building blocks, or scaffolds, in various areas of chemical science. emu.edu.trtandfonline.com The core structure consists of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring, creating a planar, electron-rich system. emu.edu.trwikipedia.org This inherent electronic nature, stemming from the conjugated π-electrons and the electron-donating nitrogen atom, makes carbazoles highly attractive for constructing functional materials. emu.edu.tr

The versatility of the carbazole scaffold lies in its amenability to functionalization at multiple positions, particularly the nitrogen atom (N-9) and the carbon atoms of the aromatic rings (C-3, C-6, C-1, C-8). emu.edu.tr This allows chemists to systematically modify the molecule's properties. For instance, introducing different functional groups can enhance thermal stability, tune electro-optical characteristics, and impart specific biological activities. emu.edu.trmdpi.com Consequently, carbazole derivatives are integral to the development of materials for organic light-emitting diodes (OLEDs), solar cells, and plastics, as well as being key components in many bioactive molecules and pharmaceuticals. tandfonline.comwikipedia.org Their wide-ranging applications include roles as anticancer, antibacterial, anti-inflammatory, and neuroprotective agents. mdpi.comwisdomlib.orgnih.gov

Significance of Sulfonic Acid Functionalization on the Carbazole Nucleus

The introduction of a sulfonic acid (−SO₃H) group onto the carbazole nucleus is a key chemical modification that imparts specific and valuable properties to the parent molecule. Sulfonic acids are strongly acidic organosulfur compounds. wikipedia.org One of the primary effects of sulfonation is a significant increase in the aqueous solubility of the carbazole derivative. This is particularly important in the synthesis of dyes, where water-soluble compounds are often required for application processes. wikipedia.org Many washable dyes, for example, contain sulfonic acid groups because they bind effectively to materials like proteins and carbohydrates. wikipedia.org

In synthetic organic chemistry, the sulfonic acid group can also be employed as a directing group or a temporary protecting group. Due to its electronic influence, it can direct subsequent electrophilic aromatic substitution reactions to specific positions on the carbazole ring. Furthermore, under certain conditions, such as heating in an acidic aqueous solution, the sulfonation reaction can be reversed, allowing for the removal of the sulfonic acid group after it has served its synthetic purpose. wikipedia.org This strategic use is valuable in the multi-step synthesis of complex carbazole-based molecules. google.com

Overview of Current Academic Research Trajectories for Sulfonated Carbazole Derivatives

Current research into sulfonated carbazole derivatives is diverse, spanning materials science, medicinal chemistry, and catalysis. The unique combination of the carbazole core's electronic properties and the sulfonic acid group's functionality makes these compounds subjects of intense investigation.

Materials Science : In the field of optoelectronics, carbazole derivatives are widely studied for their hole-transporting properties and high energy gaps, making them suitable for use in OLEDs and solar cells. tandfonline.com The introduction of sulfonic acid groups can be used to tune the electronic properties and processability of these materials. Research also focuses on using carbazole building blocks for creating microporous organic polymers (MOPs) for applications like gas storage and separation, particularly for carbon dioxide capture. tandfonline.com

Medicinal Chemistry : Carbazole sulfonamides, a related class of compounds, have shown significant promise as potent anticancer agents. nih.gov Recent studies have explored new carbazole sulfonamide derivatives that exhibit strong antiproliferative activity against various cancer cell lines, including multidrug-resistant types. nih.gov The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization and topoisomerase I, both of which are critical targets in cancer therapy. nih.gov

Pharmaceutical and Biological Applications : Beyond cancer, the broader family of carbazole derivatives is being investigated for a wide array of pharmacological activities. nih.gov Research has demonstrated their potential as antimicrobial, anti-inflammatory, antioxidant, antidiabetic, and neuroprotective agents. mdpi.comresearchgate.net The ability to functionalize the carbazole scaffold allows for the development of targeted therapeutic agents for various diseases, including Alzheimer's and diabetes. nih.gov The introduction of a sulfonic acid moiety can influence the pharmacokinetic properties of these potential drugs.

Data Tables

Table 1: Physicochemical Properties of 9-Ethyl-9H-carbazole and its Sulfonated Derivative

| Property | 9-Ethyl-9H-carbazole | 9-Ethyl-9H-carbazole-3-sulfonic acid |

| CAS Number | 86-28-2 | 802034-95-3 |

| Molecular Formula | C₁₄H₁₃N | C₁₄H₁₃NO₃S |

| Molecular Weight | 195.26 g/mol | 275.32 g/mol |

| Melting Point | 68-70 °C | Not specified |

| Boiling Point | 348.3 °C at 760 mmHg | Not specified |

| Density | 1.1 g/cm³ | Not specified |

Data sourced from multiple references. sinfoochem.comchemsrc.com

Table 2: Selected Research Applications of Carbazole Derivatives

| Field of Research | Specific Application | Example Compound Class | Reference |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Polyvinyl carbazole (PVK) | tandfonline.com |

| Materials Science | Gas Capture (CO₂) | Microporous Organic Polymers (MOPs) | tandfonline.com |

| Medicinal Chemistry | Anticancer Agents | Carbazole sulfonamides | nih.gov |

| Medicinal Chemistry | Antitumor Agents | 9-ethyl-9H-carbazole-3-carbaldehyde | nih.gov |

| Pharmacology | Antidiabetic Agents | Various synthetic/natural carbazoles | nih.govresearchgate.net |

| Pharmacology | Neuroprotective Agents | Various carbazole derivatives | mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

9-ethylcarbazole-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3S/c1-2-15-13-6-4-3-5-11(13)12-9-10(19(16,17)18)7-8-14(12)15/h3-9H,2H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPOVYWUAZBTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602302 | |

| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

802034-95-3 | |

| Record name | 9-Ethyl-9H-carbazole-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparation Strategies for 9 Ethyl 9h Carbazole 3 Sulfonic Acid

Regioselective Sulfonation of 9-Ethylcarbazole (B1664220)

The primary route to synthesizing 9-ethyl-9H-carbazole-3-sulfonic acid is through the direct sulfonation of 9-ethylcarbazole. This method is favored for its efficiency, though it requires careful management of conditions to ensure the sulfonic acid group is introduced at the desired 3-position on the carbazole (B46965) nucleus. The regioselectivity of this reaction is dictated by the inherent electronic properties of the carbazole ring system and can be finely tuned through the strategic selection of reagents and reaction parameters.

Reagents and Conditions for Direct Sulfonation

The success of the direct sulfonation hinges on the meticulous control of the chemical environment, including the choice of the sulfonating agent, reaction temperature, and the medium in which the reaction is conducted.

The introduction of a sulfonic acid group onto an aromatic ring requires a potent electrophile. ajgreenchem.com Common sulfonating agents for this purpose include concentrated sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. numberanalytics.comgoogle.com For the sulfonation of 9-ethylcarbazole, sulfuric acid and chlorosulfonic acid are typically employed.

Sulfuric acid is a widely used and cost-effective sulfonating agent. numberanalytics.com However, the reaction produces water as a byproduct, which can dilute the acid and potentially reduce the reaction's conversion rate unless an excess of the acid is used. google.com Chlorosulfonic acid is a more reactive agent that does not produce water, but its higher reactivity can sometimes lead to the formation of undesired byproducts if not handled carefully. google.com

Table 1: Comparison of Common Sulfonating Agents for 9-Ethylcarbazole

| Sulfonating Agent | Active Electrophile | Key Advantages | Key Considerations |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | SO₃ / HSO₃⁺ | Cost-effective and readily available. numberanalytics.com | Reaction produces water, potentially reducing conversion; may require excess acid. google.com |

| Chlorosulfonic Acid (ClSO₃H) | SO₃ | Higher reactivity; no water byproduct. google.com | More aggressive, requires careful control to prevent side reactions. google.com |

Temperature is a critical variable in controlling the regioselectivity of the sulfonation of 9-ethylcarbazole. The reaction is typically performed at low temperatures, often in the range of 0–5 °C. Maintaining this controlled temperature regime is essential for minimizing the formation of polysulfonated products and other side reactions, thereby increasing the yield of the desired 3-sulfonated isomer. Higher temperatures can provide the activation energy for substitution at other, less reactive positions on the carbazole ring, leading to a mixture of isomers and reducing the purity of the final product.

Table 2: Effect of Temperature on the Sulfonation of 9-Ethylcarbazole

| Temperature Range | Expected Outcome | Rationale |

|---|---|---|

| 0–5 °C | High yield of this compound. | Favors kinetic control, leading to substitution at the most electronically activated position (C-3) while minimizing side reactions. |

| > 40 °C | Increased formation of isomers and decomposition products. | Higher thermal energy can overcome the activation barrier for substitution at less favored positions and may lead to degradation of the product. |

The choice of the reaction medium also plays a significant role. In many procedures, the sulfonating agent itself, such as neat sulfuric acid, serves as both the reagent and the solvent. This approach is straightforward but can present challenges in product isolation and purification due to the high viscosity and acidity of the medium.

Alternatively, the reaction can be conducted in an aprotic solvent, such as dichloromethane. The use of a solvent can improve the homogeneity of the reaction mixture and facilitate better temperature control. Aprotic solvents are particularly useful for preventing the hydrolysis of reactive intermediates, which can be a concern when using potent sulfonating agents.

Table 3: Comparison of Reaction Media for Sulfonation

| Reaction Medium | Advantages | Disadvantages |

|---|---|---|

| Neat Sulfonating Agent (e.g., H₂SO₄) | Simple setup, high reagent concentration. | Difficult product isolation; potential for increased side reactions due to high acid concentration. |

| Aprotic Solvent (e.g., Dichloromethane) | Improved homogeneity and temperature control; minimizes hydrolysis. | Requires an additional component; solvent must be inert to the strong sulfonating agent. |

Mechanistic Principles: Electrophilic Aromatic Substitution at the 3-Position

The sulfonation of 9-ethylcarbazole proceeds via an electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This class of reactions involves the attack of an electron-rich aromatic ring on a strong electrophile. youtube.com In this case, the π-system of the 9-ethylcarbazole ring acts as the nucleophile, and the electrophile is sulfur trioxide (SO₃), or its protonated form, HSO₃⁺, generated from the sulfonating agent. masterorganicchemistry.comyoutube.com

The mechanism involves two primary steps:

Attack of the Aromatic Ring: A pair of π-electrons from the carbazole ring attacks the electrophilic sulfur atom of SO₃. youtube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comyoutube.com

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that formed the new C-S bond. masterorganicchemistry.com This action restores the aromaticity of the carbazole ring, leading to the final product, this compound. masterorganicchemistry.comyoutube.com

The preferential substitution at the 3-position of the 9-ethylcarbazole ring is a direct consequence of the electronic effects exerted by the nitrogen heteroatom. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic system, increasing the electron density of the carbazole rings. This makes the carbazole nucleus highly activated towards electrophilic attack compared to benzene (B151609).

This electron-donating effect is most pronounced at the positions ortho and para to the nitrogen atom. In the carbazole framework, these correspond to positions 1, 3, 6, and 8. The 3- and 6-positions are electronically favored for electrophilic attack. The steric bulk of the ethyl group on the nitrogen at position 9 does not significantly hinder the approach of the electrophile to the 3-position, making it the primary site of sulfonation. Studies on related carbazole derivatives confirm that the electronic properties of the nucleus are the dominant factor in directing substitution to this position.

Optimization Strategies for Yield and Purity in Sulfonation

The direct sulfonation of 9-ethylcarbazole is the most common method for synthesizing this compound. This electrophilic aromatic substitution reaction typically employs strong sulfonating agents such as sulfuric acid or chlorosulfonic acid under controlled conditions. The primary goal of optimization is to maximize the yield of the desired monosulfonated product while minimizing the formation of impurities. Key strategies involve controlling reaction parameters like temperature, molar ratios of reactants, and reaction time to achieve high regioselectivity, directing the sulfonic acid group to the C-3 position of the carbazole ring.

A significant challenge in the sulfonation of 9-ethylcarbazole is the potential for polysulfonation, where multiple sulfonic acid groups are added to the carbazole ring, and other unwanted side reactions like oxidation. The carbazole nucleus is highly activated, making it susceptible to further electrophilic attack.

Key Optimization Parameters:

Stoichiometry: Precise control over the molar ratio of the sulfonating agent to the 9-ethylcarbazole substrate is critical. Using a minimal excess of the sulfonating agent helps to favor monosubstitution.

Temperature Control: Lowering the reaction temperature can decrease the rate of reaction, providing better control and reducing the likelihood of over-sulfonation and oxidative degradation of the aromatic ring.

Reaction Time: Monitoring the reaction progress and stopping it once the formation of the desired product is maximized is essential to prevent the subsequent formation of di- and tri-sulfonated byproducts.

Choice of Sulfonating Agent: While potent, agents like oleum (B3057394) (fuming sulfuric acid) or sulfur trioxide (SO₃) can be aggressive. Milder reagents or complexes, such as a sulfur trioxide-dioxane complex, can offer greater selectivity and reduce the formation of charred, intractable byproducts.

Maintaining anhydrous (water-free) conditions is paramount for the fidelity and success of the sulfonation reaction, particularly when using highly reactive sulfonating agents like chlorosulfonic acid or sulfur trioxide.

Water can interfere with the reaction in several ways:

Reagent Decomposition: Chlorosulfonic acid (ClSO₃H) reacts violently with water to decompose into sulfuric acid and hydrochloric acid, reducing the concentration of the active sulfonating species and altering the reaction medium.

Promotion of Side Reactions: In aqueous acidic media, the reaction environment can change, potentially favoring hydrolysis or other unwanted side reactions over the desired sulfonation.

Therefore, the use of dried solvents and glassware, along with carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon), is a standard practice to ensure high fidelity and reproducibility.

Precursor Synthesis: Alkylation of Carbazole to 9-Ethylcarbazole

The precursor molecule, 9-ethylcarbazole, is synthesized through the N-alkylation of carbazole. This is a crucial step, as the purity of the 9-ethylcarbazole directly impacts the quality of the final sulfonated product. The industrial preparation often involves reacting the potassium salt of carbazole with an ethylating agent. google.com

A widely used laboratory and industrial method for synthesizing 9-ethylcarbazole involves the reaction of carbazole with an ethylating agent like ethyl bromide. This reaction is a classic example of nucleophilic substitution (specifically, an Sₙ2 reaction), where the nitrogen atom of the carbazole acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromide and displacing the bromide ion.

The N-H proton of carbazole is weakly acidic, and the nitrogen atom is only moderately nucleophilic. To facilitate the alkylation reaction, a base is required to deprotonate the nitrogen, creating the much more nucleophilic carbazolide anion.

Potassium hydroxide (B78521) (KOH) is a commonly used base for this purpose. google.com The reaction is typically performed in a polar aprotic solvent like acetone (B3395972). The role of the base and solvent system is multifaceted:

Deprotonation: Solid KOH abstracts the proton from the carbazole nitrogen, forming the potassium carbazolide salt. google.com

Enhanced Nucleophilicity: The resulting carbazolide anion is a significantly stronger nucleophile than neutral carbazole, allowing it to readily attack the ethyl bromide.

Solvent Effects: Acetone is an effective solvent as it dissolves the organic reactants but does not participate in the reaction (i.e., it is aprotic and does not have acidic protons that could interfere).

Alternative conditions, such as using a phase-transfer catalyst like benzyltriethylammonium chloride in a toluene/solid KOH system, have also been developed to improve reaction efficiency and yield. google.com Microwave-assisted methods using potassium carbonate in dry media have also been shown to produce N-alkylated carbazoles rapidly and in high yields. researchgate.netresearchgate.net

Interactive Table: Synthesis Methods for 9-Ethylcarbazole Select a method from the dropdown to see the corresponding reaction conditions and outcomes.

Alternative Synthetic Routes to Related Functionalized Carbazole Derivatives

While the direct sulfonation of 9-ethylcarbazole is the most straightforward route to the target compound, the broader field of carbazole chemistry features a diverse array of synthetic strategies for producing functionalized derivatives. researchgate.netrsc.org These methods are crucial for accessing a wide range of carbazole-based structures for various applications.

Modern synthetic approaches often focus on building the carbazole core from simpler precursors or functionalizing the pre-formed ring system using advanced catalytic methods. These strategies include:

Annulation Reactions: These are powerful methods for constructing the carbazole ring system. rsc.org Lewis acid-catalyzed cascade annulations and [4+2] annulation protocols are considered highly productive for converting indoles into carbazoles. rsc.orgnih.gov

Transition-Metal Catalysis: This has become a cornerstone of modern organic synthesis.

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions, such as the reaction of 3,6-dibromocarbazoles with Grignard reagents, allow for the introduction of various alkyl and aryl groups onto the carbazole skeleton. vanderbilt.edu

C-H Activation/Functionalization: This emerging strategy enables the direct introduction of functional groups at C-H bonds, avoiding the need for pre-functionalized starting materials like halogenated carbazoles. chim.it Iron-catalyzed hydroarylation of styrenes, for example, can selectively install alkyl groups at the 3 and 6 positions of the carbazole ring. rsc.org

Metal-Free Cyclizations and Condensations: Various methods that avoid transition metals have also been developed. These can involve base-promoted condensations of nitro-substituted precursors to form the carbazole ring system. researchgate.net

Classical Name Reactions: Traditional methods like the Graebe–Ullman reaction and the Clemo–Perkin synthesis, though older, still form the basis for some carbazole syntheses. researchgate.netrsc.org

These alternative routes provide access to carbazoles with different substitution patterns and functionalities that may not be achievable through direct electrophilic substitution on a simple N-alkylated carbazole.

Nitration of 9-Ethylcarbazole and Subsequent Reduction to Amino Derivatives

A foundational step in the synthesis of many functionalized carbazoles is the introduction of an amino group at the C-3 position. This is typically achieved through a two-step process: regioselective nitration of 9-ethylcarbazole followed by the reduction of the resulting nitro group. tubitak.gov.tr The ethyl group at the N-9 position directs electrophilic substitution primarily to the C-3 and C-6 positions.

The synthesis commences with the alkylation of carbazole with ethyl bromide to produce 9-ethylcarbazole. tubitak.gov.tr The subsequent nitration is carefully controlled to favor the introduction of a single nitro group at the 3-position. This reaction is often carried out using nitric acid in a chlorinated solvent like 1,2-dichloroethane (B1671644) at low temperatures to ensure high regioselectivity. tubitak.gov.trnih.gov Following the successful nitration, the 3-nitro-9-ethylcarbazole intermediate is reduced to the corresponding amine. A common and effective method for this reduction involves using tin (Sn) metal in the presence of concentrated hydrochloric acid, followed by neutralization to yield 3-amino-9-ethylcarbazole (B89807). tubitak.gov.tr This amino derivative is a versatile precursor for a wide array of further chemical modifications. tubitak.gov.tr

| Step | Starting Material | Reagents & Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| 1. Nitration | 9-Ethylcarbazole | Nitric acid, 1,2-dichloroethane, 0 °C | 3-Nitro-9-ethylcarbazole | ~93% | tubitak.gov.tr |

| 2. Reduction | 3-Nitro-9-ethylcarbazole | Tin (Sn), Hydrochloric acid (conc.) | 3-Amino-9-ethylcarbazole | High | tubitak.gov.tr |

Palladium-Catalyzed Coupling Reactions for Carbazole Functionalization (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex molecular frameworks from carbazole precursors. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly prominent in this field. wikipedia.org This reaction is valued for its tolerance of a wide range of functional groups and its general reliability. researchgate.net

The mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. nih.gov In the context of carbazole chemistry, this allows for the coupling of halogenated carbazoles (e.g., 3-bromo-9-ethylcarbazole) with various aryl or heteroaryl boronic acids. This strategy has been successfully employed to synthesize carbazole-thiophene dimers and other conjugated systems with tailored electronic and photophysical properties. organic-chemistry.orgresearchgate.net Furthermore, Suzuki-Miyaura catalyst-transfer polycondensation (SCTP) has emerged as a precise method for synthesizing end-functionalized poly(N-alkyl-carbazole)s. researchgate.net

| Carbazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| 3,6-Dibromo-9-ethylcarbazole | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/Water | Carbazole-thiophene dimer | organic-chemistry.orgresearchgate.net |

| Potassium 2-(7-bromo-9-(2-octyldodecyl)-9H-carbazole-2-yl)triolborate | - (Polycondensation) | Pd₂(dba)₃ / t-Bu₃P | K₃PO₄ | THF/Water | Poly(2,7-carbazole) | researchgate.net |

| Aryl Carbamate | Aryl Boronic Acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Toluene | Biaryl Product | nih.gov |

Ullmann Coupling Reactions for Carbazole-Thiophene Dimers

The Ullmann reaction is a classical copper-catalyzed method for the formation of carbon-heteroatom (C-O, C-N, C-S) and carbon-carbon bonds. Traditionally, the reaction requires harsh conditions, such as high temperatures, but it remains a vital tool for specific synthetic transformations where palladium-based methods may be less effective. The reaction typically involves coupling an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst.

In carbazole chemistry, the Ullmann condensation has been utilized to synthesize carbazole-thiophene dimers, which are of interest for their electronic properties. organic-chemistry.orgresearchgate.net The synthesis can involve the N-arylation of a carbazole with a halogenated thiophene (B33073) or the coupling of a halogenated carbazole with a thiophene derivative. This method provides a direct route to link different heterocyclic systems. For example, tris(4-(3,6-diethoxy-9-H-Carbazol-9-yl)phenyl)amine, a hole-transporting material, was synthesized using an Ullmann coupling reaction as the key step. Recent advancements have also demonstrated visible light-mediated Ullmann-type C-N coupling reactions of carbazole derivatives under milder conditions, expanding the utility of this classic transformation.

| Substrate 1 | Substrate 2 | Catalyst/Promoter | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Carbazole | 4-Iodotoluene | CuI, K₂CO₃, 18-crown-6 | Reflux in o-dichlorobenzene | N-Aryl carbazole | organic-chemistry.orgresearchgate.net |

| Carbazole derivatives | Aryl iodides | Iridium photocatalyst / Copper salt | Blue LED irradiation | N-Aryl carbazole | |

| 3,6-Diethoxy-carbazole | Tris(4-iodophenyl)amine | Cu powder, K₂CO₃, 18-crown-6 | Reflux in 1,2-dichlorobenzene | Hole-transporting material |

Friedländer Condensation for Quinoline-Carbazole Hybrids

The Friedländer synthesis is a classic and efficient reaction for constructing quinoline (B57606) rings. researchgate.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by an acid or a base. This methodology can be ingeniously adapted to create hybrid molecules that fuse a carbazole moiety with a quinoline ring, combining the distinct properties of both heterocycles.

A successful strategy involves the reaction of an acetyl-functionalized carbazole with a β-amino carbonyl compound. Specifically, 3-acetyl-9-ethyl-9H-carbazole, which contains the required α-methylene ketone structure, undergoes a Friedländer condensation with various 2-aminobenzaldehydes or 2-aminobenzophenones. The reaction, catalyzed by sodium ethoxide in refluxing ethanol, proceeds in good yields to afford novel 9-ethyl-3-(quinolin-2-yl)-9H-carbazoles. This approach provides a direct and modular route to quinoline-carbazole hybrids, where the substitution pattern on the quinoline ring can be varied by choosing the appropriate amino-carbonyl reactant.

| Carbazole Reactant | Amino-Carbonyl Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 3-Acetyl-9-ethyl-9H-carbazole | 2-Aminobenzaldehyde | Sodium ethoxide | Reflux in Ethanol, 6-8 h | 9-Ethyl-3-(quinolin-2-yl)-9H-carbazole | 72% | |

| 3-Acetyl-9-ethyl-9H-carbazole | 2-Aminobenzophenone | Sodium ethoxide | Reflux in Ethanol, 6-8 h | 9-Ethyl-3-(4-phenylquinolin-2-yl)-9H-carbazole | 65% | |

| 3,6-Diacetyl-9-ethyl-9H-carbazole | 2-Aminobenzaldehyde | Sodium ethoxide | Reflux in Ethanol, 6-8 h | 3,6-Bis(quinolin-2-yl)-9-ethyl-9H-carbazole | 68% |

Advanced Spectroscopic and Analytical Characterization Techniques for 9 Ethyl 9h Carbazole 3 Sulfonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. For 9-ethyl-9H-carbazole-3-sulfonic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for complete spectral assignment.

¹H NMR Spectral Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. In this compound, the protons on the carbazole (B46965) core, the ethyl group, and the sulfonic acid group will each have characteristic chemical shifts and coupling patterns.

The protons of the ethyl group, being attached to the nitrogen atom, typically appear as a quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, a result of spin-spin coupling. The aromatic protons on the carbazole ring system will resonate in the downfield region, typically between 7.0 and 9.0 ppm. The introduction of the electron-withdrawing sulfonic acid group at the C-3 position significantly influences the chemical shifts of the adjacent protons. Protons H-2 and H-4 are expected to be shifted further downfield due to the deshielding effect of the -SO₃H group. The coupling patterns (doublets, triplets, or doublet of doublets) arise from interactions with neighboring protons and are crucial for assigning specific protons to their positions on the carbazole ring.

Below is a table of expected ¹H NMR chemical shifts for this compound, based on data from related carbazole derivatives. rsc.orgub.educhemicalbook.com

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | ~8.2 | d | 7.5 - 8.0 |

| H-2 | ~8.5 | dd | 8.5, 1.5 |

| H-4 | ~8.8 | d | ~1.5 |

| H-5 | ~7.6 | t | 7.5 - 8.0 |

| H-6 | ~7.3 | t | 7.0 - 7.5 |

| H-7 | ~7.5 | d | ~8.0 |

| H-8 | ~8.1 | d | ~7.8 |

| N-CH₂ | ~4.4 | q | ~7.2 |

| N-CH₂CH₃ | ~1.4 | t | ~7.2 |

| SO₃H | 10.0 - 12.0 | s (broad) | - |

Note: The chemical shifts are estimations and can be influenced by the solvent and concentration.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of the atoms attached to it.

The carbons of the ethyl group will appear in the upfield region of the spectrum. The aromatic carbons of the carbazole ring will be in the range of 110-145 ppm. The carbon atom directly attached to the sulfonic acid group (C-3) is expected to be significantly deshielded and shifted downfield. Carbons in the ortho and para positions relative to the sulfonic acid group will also experience shifts.

The following table presents the expected ¹³C NMR chemical shifts for this compound, extrapolated from data on similar carbazole structures. rsc.orgub.educhemicalbook.com

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~123 |

| C-2 | ~128 |

| C-3 | ~142 |

| C-4 | ~125 |

| C-4a | ~122 |

| C-4b | ~124 |

| C-5 | ~120 |

| C-6 | ~126 |

| C-7 | ~119 |

| C-8 | ~109 |

| C-8a | ~140 |

| C-9a | ~141 |

| N-CH₂ | ~38 |

| N-CH₂CH₃ | ~14 |

Note: These are predicted values and can vary based on experimental conditions.

Advanced NMR Techniques (e.g., HSQC, HMBC) for Structural Elucidation

For complex molecules like substituted carbazoles, one-dimensional NMR spectra can have overlapping signals, making definitive assignments challenging. Two-dimensional NMR techniques are therefore employed for complete structural elucidation. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu An HSQC spectrum would show a cross-peak for each C-H bond, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals. ustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edu This is particularly powerful for identifying quaternary (non-protonated) carbons by observing their correlations with nearby protons. For instance, the quaternary carbons of the carbazole skeleton can be assigned by their long-range couplings to the aromatic and ethyl protons. This technique is mandatory for piecing together the molecular structure and confirming the substitution pattern. nih.gov

Methodological Approaches to Resolve Spectroscopic Data Discrepancies

Several factors can lead to discrepancies or complexities in NMR spectra, requiring careful methodological approaches to resolve them.

Impurities: The presence of residual solvents or by-products from the synthesis can introduce extraneous peaks in the NMR spectra. sigmaaldrich.com Comparing the observed spectrum with tabulated chemical shifts of common laboratory solvents and impurities is a standard procedure for identifying these signals. sigmaaldrich.com

Tautomerism: While less common for the carbazole core itself, functional groups can exhibit tautomerism, leading to multiple sets of signals. Careful control of solvent, temperature, and pH can sometimes favor one tautomer, simplifying the spectrum.

Crystallographic Disorder and Aggregation: In the solid state, molecules can adopt different orientations, and in solution, they can aggregate. These effects can lead to broadened NMR signals. Temperature-dependent NMR studies can help to understand these dynamic processes. Computational modeling, which calculates theoretical NMR chemical shifts, can also be a valuable tool to compare with experimental data and resolve ambiguities arising from such phenomena. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that yield ions of the analyte.

For this compound, analysis in the negative ion mode is typically preferred due to the acidic nature of the sulfonic acid group. This will result in the detection of the deprotonated molecule, [M-H]⁻, which allows for the confirmation of the molecular weight.

A key diagnostic feature in the tandem MS (MS/MS) of sulfated compounds is the observation of specific fragment ions. The collision-induced dissociation (CID) of the [M-H]⁻ ion of this compound would be expected to produce a prominent signal at m/z 97, corresponding to the bisulfate anion [HSO₄]⁻, and a signal at m/z 80, corresponding to the loss of sulfur trioxide (SO₃). uab.edu This fragmentation pattern provides strong evidence for the presence of the sulfonic acid moiety. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the identity of the compound. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides the high mass accuracy required to determine the precise molecular weight, allowing for the calculation of a unique molecular formula. The theoretical exact mass of this compound (C₁₄H₁₃NO₃S) is 275.0616 Da. HRMS analysis would be expected to yield a measured mass that corresponds closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's elemental formula.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecule. While specific HRMS data for the parent sulfonic acid is not widely published, analysis of related 9-ethyl-9H-carbazole derivatives provides insight into the expected fragmentation. For instance, studies on derivatized forms show characteristic fragment ions corresponding to the stable 9-ethyl-carbazole core and subsequent losses. nih.gov Collision-induced dissociation of a thiophenol derivative of 3-amino-9-ethylcarbazole (B89807) produced key fragments at m/z 210.9, 195.8, and 181.9, which are indicative of the carbazole moiety. nih.gov

Table 1: Mass Spectrometry Data for this compound and a Related Derivative

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Theoretical Exact Mass | 275.0616 Da | This compound | Calculated |

| Molecular Weight | 275.32 g/mol | This compound | |

| Characteristic Fragment Ion | m/z 210.9 | 3-amino-9-ethylcarbazole derivative | nih.gov |

| Characteristic Fragment Ion | m/z 195.8 | 3-amino-9-ethylcarbazole derivative | nih.gov |

| Characteristic Fragment Ion | m/z 181.9 | 3-amino-9-ethylcarbazole derivative | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible. The sulfonic acid group renders the molecule highly polar and non-volatile, making it unsuitable for passage through a GC column, which requires analytes to be thermally stable and volatile. jfda-online.com

However, GC-MS is a powerful technique for analyzing the core carbazole structure and its less polar derivatives. nih.gov To make this compound amenable to GC-MS analysis, a chemical derivatization step is necessary. jfda-online.commdpi.com This process converts the polar sulfonic acid group into a less polar, more volatile functional group. Common derivatization strategies include:

Esterification: Converting the sulfonic acid (-SO₃H) into a sulfonate ester (e.g., a methyl or ethyl sulfonate).

Silylation: Reacting the acidic proton with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) sulfonate.

Once derivatized, the resulting compound can be readily analyzed by GC-MS to confirm the identity of the carbazole backbone and the position of substitution through its characteristic retention time and mass spectrum. mdpi.com

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz For this compound, the IR spectrum provides clear evidence for its key structural features, including the carbazole ring system, the N-ethyl group, and the sulfonic acid moiety. nih.gov

The spectrum would display characteristic absorptions for C-H stretching from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic ethyl group (typically <3000 cm⁻¹). vscht.cz The carbazole ring itself gives rise to a series of C=C stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net The most diagnostic peaks, however, are those associated with the sulfonic acid group.

Identification of Characteristic Sulfonic Acid Group Absorptions (e.g., 1170–1370 cm⁻¹)

The presence of the sulfonic acid group on the carbazole ring is definitively confirmed by several strong and characteristic absorption bands in the IR spectrum.

O–H Stretch: A very strong and broad absorption is observed due to the O–H stretching of the sulfonic acid group. This band typically appears in the region of 3400 cm⁻¹ but can be much broader than an alcohol O-H, sometimes extending from 3000 to 2000 cm⁻¹. s-a-s.org

S=O Asymmetric and Symmetric Stretches: The most unambiguous evidence for the sulfonic acid group comes from two distinct, strong absorption bands corresponding to the stretching vibrations of the S=O bonds. These are found in the 1170–1370 cm⁻¹ range. Specifically, the asymmetric SO₂ stretching mode occurs near 1350 cm⁻¹, while the symmetric SO₂ stretching mode is found between 1200 and 1100 cm⁻¹. s-a-s.org

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| O–H Stretch (Sulfonic Acid) | ~3400 (very broad) | Strong, Broad | s-a-s.org |

| Aromatic C–H Stretch | 3100–3000 | Medium | vscht.cz |

| Aliphatic C–H Stretch | 3000–2850 | Medium | vscht.cz |

| S=O Asymmetric Stretch | 1370–1350 | Strong | s-a-s.org |

| S=O Symmetric Stretch | 1200–1170 | Strong | s-a-s.org |

| Aromatic C=C Stretch | 1600–1450 | Medium-Weak | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. uu.nl The carbazole moiety is an extended π-conjugated system, giving rise to distinct absorption bands in the UV region. researchgate.net The spectrum of this compound is expected to be influenced by both the carbazole core and its substituents.

Studies on related 9-ethyl-carbazole derivatives show characteristic absorptions arising from π-π* and n-π* electronic transitions. researchgate.netclockss.org The introduction of the sulfonic acid group, an electron-withdrawing group, at the 3-position can modulate the electronic structure and thus shift the absorption maxima compared to unsubstituted 9-ethyl-carbazole. researchgate.net

Analysis of Absorption Maxima and Band Broadness

The UV-Vis spectrum of 9-ethyl-carbazole derivatives typically exhibits multiple absorption maxima (λ_max). For example, related compounds show strong absorptions around 295-297 nm and another set of bands between 325 nm and 345 nm. researchgate.netclockss.org These bands are attributed to π-π* transitions within the carbazole ring system and n-π* transitions involving the nitrogen lone pair. researchgate.net

The band broadness can be influenced by solvent polarity and the nature of the substituent. The presence of the sulfonic acid group can lead to intramolecular charge transfer (ICT) character in some transitions, which may result in broader absorption bands, particularly in polar solvents. researchgate.net

Table 3: UV-Vis Absorption Maxima for Related Carbazole Derivatives

| Compound | λ_max (nm) | Solvent | Transition Type | Reference |

|---|---|---|---|---|

| 9-Benzyl-9H-carbazole derivative | 297, 342 | Ethanol (B145695) | π–π* / n–π* | clockss.org |

| 9-Ethyl-9H-carbazole derivative | 325–345 | THF | n–π* | researchgate.net |

| 9-Ethyl-9H-carbazole-3-carbaldehyde | ~295, ~327 | Water | π–π* / n–π* | researchgate.net |

Fluorescence Spectroscopy

Carbazole and its derivatives are well-known for their strong fluorescence properties, making them useful in materials science and as fluorescent probes. clockss.orgnih.govnih.gov Fluorescence spectroscopy provides data on the emission properties of a molecule after it has been excited by UV radiation.

The analysis of this compound would involve determining its excitation and emission maxima and its fluorescence quantum yield. While specific data for this exact compound is limited, a closely related derivative, 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol, exhibits intense fluorescence with an excitation maximum at 276 nm and an emission maximum at 385 nm. nih.gov The sulfonic acid group can significantly influence the fluorescence properties, including the emission wavelength (color) and intensity, through its electronic effects and its potential for hydrogen bonding with the solvent. nih.gov

Table 4: Fluorescence Data for a Related 9-Ethyl-9H-carbazole Derivative

| Parameter | Wavelength (nm) | Compound | Reference |

|---|---|---|---|

| Excitation Maximum (λ_ex) | 276 | 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol | nih.gov |

| Emission Maximum (λ_em) | 385 | 3-(2-bromoacetamido)-N-(9-ethyl-9H)-carbazol | nih.gov |

Emission Maxima and Red-Shift Phenomena

The photophysical properties of 9-ethyl-9H-carbazole derivatives are a key area of investigation. The phenomenon of solvatochromism, where the emission wavelength shifts based on the polarity of the solvent, is particularly significant.

Research on (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO), a derivative, has shown that its emission wavelength maxima exhibit a red-shift as the solvent polarity increases, moving from n-hexane to dimethyl sulfoxide (B87167) (DMSO). rsc.org This shift indicates a more substantial dipole moment in the excited state compared to the ground state. Similarly, a study on a series of (E)-3-(9-ethyl-9H-carbazol-3yl)-1-phenylprop-2-en-1-ones demonstrated a significant red shift in the fluorescence spectra when measured in acetone (B3395972) and ethanol. researchgate.net These findings underscore the influence of the molecular environment on the electronic transitions within these carbazole systems.

| Solvent | Polarity Index | Absorption Max (λabs) nm | Emission Max (λem) nm | Stokes Shift (nm) |

|---|---|---|---|---|

| n-Hexane | 0.1 | 425 | 495 | 70 |

| Toluene | 2.4 | 436 | 516 | 80 |

| Chloroform | 4.1 | 440 | 528 | 88 |

| Ethanol | 5.2 | 439 | 547 | 108 |

| DMSO | 7.2 | 442 | 555 | 113 |

Data derived from a study on the solvatochromic properties of a 9-ethyl-9H-carbazole derivative (ECPO). rsc.org

Quantum Yield Determinations

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. For carbazole derivatives, this value is determined to assess their potential as luminescent materials. The quantum yield of 2-[(N-ethyl carbazole)-3-sulfonyl ethylenediamine]-1-N,N-bis(2-methypyridy), a fluorescent probe, was carefully investigated using UV-vis absorption and fluorescence spectra in various solvents. nih.gov In another study, the 3,6-bis(2-phenylethynyl)-9H-carbazole core was found to have quantum yield values of approximately 0.27 in solution and 0.11 in the solid state, highlighting the impact of aggregation on emission efficiency. ub.edu The determination of these values is essential for applications in fields like organic light-emitting diodes (OLEDs) and fluorescent sensors. rsc.orgub.edu

| Carbazole Derivative | State/Solvent | Quantum Yield (Φf) |

|---|---|---|

| (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one | Ethanol | 0.68 |

| 3,6-bis(2-phenylethynyl)-9H-carbazole | Solution | 0.27 |

| 3,6-bis(2-phenylethynyl)-9H-carbazole | Solid State | 0.11 |

| Derivative 3b (phenylethynyl-carbazole) | Solution | 0.11 |

| Derivative 3b (phenylethynyl-carbazole) | Solid State | 0.21 |

Comparative quantum yields of various carbazole derivatives. rsc.orgub.edu

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the precise three-dimensional molecular structure of crystalline compounds. mkuniversity.ac.inexcillum.com It provides accurate data on bond lengths, bond angles, and the spatial arrangement of atoms. This technique has been successfully applied to derivatives of 9-ethyl-9H-carbazole to confirm their synthesized structures. For instance, the crystal structure of 9-ethyl-9H-carbazole-3-carbaldehyde was determined, revealing a monoclinic P21/n space group. researchgate.net Similarly, the structure of ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate was also characterized as a monoclinic system, providing detailed geometric parameters. nih.govnih.gov

| Parameter | 9-Ethyl-9H-carbazole-3-carbaldehyde researchgate.net | Ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate nih.gov |

|---|---|---|

| Molecular Formula | C15H13NO | C27H21NO4S |

| Molecular Weight (g/mol) | 223.26 | 455.51 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/c |

| a (Å) | 10.6523 (10) | 13.7655 (8) |

| b (Å) | 8.2312 (6) | 7.8207 (4) |

| c (Å) | 13.8005 (12) | 20.9500 (12) |

| β (°) | 104.387 (1) | 94.054 (2) |

| Volume (ų) | 1172.10 (17) | 2249.7 (2) |

| Z | 4 | 4 |

Crystallographic data for two derivatives of 9-ethyl-9H-carbazole.

Elemental Analysis (CHN-EA) for Composition Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a newly synthesized compound. By measuring the mass percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can confirm that the elemental composition of the product matches the theoretical values calculated from its proposed molecular structure. For a series of novel carbazole derivatives, elemental analysis was performed using an Erba 1108 instrument, with the results consistently falling within ±0.04% of the theoretical values, confirming the successful synthesis. researchgate.net The elemental analysis for other derivatives, such as 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, was conducted on a Perkin Elmer 2400 Elemental Analyzer, further validating their composition. mdpi.com The structure of (4Z)-4-[(9-Ethyl-9H-carbazol-3-yl)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one (ECPO) was also confirmed in part through elemental analysis. rsc.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring reaction progress, isolating final products, and assessing their purity.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of a chemical reaction. In the synthesis of carbazole derivatives, TLC is routinely employed to track the consumption of starting materials and the formation of the desired product. mdpi.comresearchgate.net For example, during the synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole, the reaction was monitored using commercial Merck Kieselgel 60 F254 TLC plates, with spots visualized under UV light at 254 and 365 nm. mdpi.com Similarly, the purity of certain pyrazoline derivatives of 9-ethyl carbazole was checked by TLC using ethyl acetate (B1210297) as the eluent. researchgate.net

High Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purity assessment of synthesized compounds. It separates components in a mixture with high resolution, allowing for accurate quantification of the purity of the target molecule. For derivatives such as 3-amino-9-ethyl-9H-carbazole-2-sulfonic acid, HPLC is a standard method to confirm purity, often showing results greater than 98%. bldpharm.com This high level of purity is essential for ensuring that subsequent characterization data and application studies are reliable and reproducible.

Advanced Derivatization and Functionalization Strategies of 9 Ethyl 9h Carbazole 3 Sulfonic Acid

Chemical Transformations Involving the Sulfonic Acid Group

The sulfonic acid group is a versatile functional group that can undergo a range of chemical transformations, providing a pathway to a variety of other functionalities.

While direct oxidation of the sulfonic acid group on the carbazole (B46965) ring is not a commonly reported transformation, the stability of the sulfonic acid moiety is a significant feature. Under typical oxidizing conditions, the carbazole ring itself is more susceptible to oxidation, often leading to the formation of carbazole-quinones. The sulfonic acid group is generally stable to many oxidizing agents, which allows for selective oxidation of other parts of the molecule.

The reduction of aryl sulfonic acids to sulfonamides is a well-established transformation that enhances the molecular diversity of the parent compound. This conversion is typically achieved by first converting the sulfonic acid to a more reactive sulfonyl chloride, followed by reaction with an amine.

Reaction Scheme for Sulfonamide Formation:

| Step | Reactants | Reagents | Product |

| 1 | 9-ethyl-9H-carbazole-3-sulfonic acid | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | 9-ethyl-9H-carbazole-3-sulfonyl chloride |

| 2 | 9-ethyl-9H-carbazole-3-sulfonyl chloride | Primary or secondary amine (R¹R²NH) | N-substituted-9-ethyl-9H-carbazole-3-sulfonamide |

This two-step process allows for the introduction of a wide array of substituents (R¹ and R²) on the nitrogen atom of the sulfonamide, significantly broadening the chemical space accessible from the parent sulfonic acid.

Electrophilic Substitution Reactions on the Carbazole Nucleus

The carbazole ring system is electron-rich and readily undergoes electrophilic substitution reactions. The positions of these substitutions are directed by the existing substituents on the ring.

In 9-ethyl-9H-carbazole, the nitrogen atom's lone pair of electrons strongly activates the carbazole ring towards electrophilic attack. This activation is most pronounced at the positions para to the nitrogen, namely the 3- and 6-positions. The ethyl group on the nitrogen further enhances this activation through its inductive effect. For instance, the nitration of 9-ethylcarbazole (B1664220) proceeds with high regioselectivity to yield 9-ethyl-3-nitrocarbazole (B1584484) in high yield. This indicates a strong preference for substitution at the 3-position, and by extension, the electronically equivalent 6-position.

Examples of Regioselective Electrophilic Substitution:

| Reaction | Electrophile | Primary Product |

| Nitration | NO₂⁺ | 9-ethyl-3-nitro-9H-carbazole |

| Halogenation | Br⁺ | 9-ethyl-3-bromo-9H-carbazole |

| Friedel-Crafts Acylation | RCO⁺ | 3-acyl-9-ethyl-9H-carbazole |

The presence of the sulfonic acid group at the 3-position significantly influences the regioselectivity of subsequent electrophilic substitution reactions. The sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, in this compound, the activating effect of the N-ethyl group and the deactivating effect of the 3-sulfonic acid group are in opposition.

The powerful activating effect of the nitrogen atom generally directs incoming electrophiles to the 6-position (para to the nitrogen) and to a lesser extent, the 1- and 8-positions (ortho to the nitrogen). The deactivating nature of the sulfonic acid group at the 3-position will likely disfavor substitution at the adjacent 2- and 4-positions. The most probable site for a second electrophilic substitution would be the 6-position, which is strongly activated by the N-ethyl group and is meta to the deactivating sulfonic acid group.

N-Alkylation and N-Acylation Approaches for Structural Diversification

While this compound is already N-alkylated, further diversification at the nitrogen atom can be envisioned through dealkylation followed by re-alkylation or acylation.

N-dealkylation of N-alkylcarbazoles can be a challenging transformation but can be achieved under specific conditions, for example, using strong acids or certain metal catalysts. Once the N-H carbazole is obtained, a wide variety of alkyl or acyl groups can be introduced.

Methods for N-Alkylation and N-Acylation of the Carbazole Nitrogen:

| Transformation | Reagents and Conditions | Product Class |

| N-Alkylation | Alkyl halides with a base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., DMF, acetone) | N-alkyl-9H-carbazole-3-sulfonic acid derivatives |

| N-Acylation | Acyl chlorides or anhydrides, often with a catalyst such as a Lewis acid or in the presence of a base | N-acyl-9H-carbazole-3-sulfonic acid derivatives |

These approaches allow for the synthesis of a diverse library of compounds from a common intermediate, which is a valuable strategy in medicinal chemistry and materials science for optimizing the properties of the carbazole core.

Synthesis of Conjugates and Hybrid Molecular Systems

The conjugation of the 9-ethyl-9H-carbazole core with other functional moieties is a powerful strategy to create multifunctional molecules. These hybrid systems often exhibit synergistic or entirely new properties arising from the electronic and structural interplay between the constituent parts.

Hydrazone conjugates incorporating the 9-ethyl-9H-carbazole scaffold are synthesized primarily through the condensation reaction of 9-ethyl-9H-carbazole-3-carboxaldehyde with various phenylhydrazine (B124118) derivatives. uniroma1.it This straightforward method involves heating the reactants in a solvent such as ethanol (B145695), often on a hot water bath, to yield the final hydrazone compounds. uniroma1.it The reaction typically proceeds for a few hours, and upon cooling, the product precipitates and can be collected and purified by washing with cold ethanol. uniroma1.it Yields for these syntheses are reported to be in the range of 45–87%. uniroma1.it

One notable example is the synthesis of (E)-N′-((9-ethyl-9H-carbazol-3-yl)methylene)-3-hydroxy-2-naphthohydrazide (HL), a carbazole–naphthoyl hydrazone conjugate. rsc.org These conjugates are of interest for their photophysical properties and potential as smart materials, exhibiting phenomena like reversible mechanofluorochromism. rsc.org The general synthetic approach allows for the introduction of various substituents on the phenylhydrazine ring, enabling the fine-tuning of the final compound's properties. uniroma1.itresearchgate.net

Table 1: Synthesis of 9-Ethyl-9H-carbazole Hydrazone Derivatives

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 9-Ethyl-9H-carbazole-3-carboxaldehyde | Phenylhydrazine derivatives | Ethanol | Heating on water bath for 3h | 9-Ethyl-9H-carbazole hydrazones | 45-87 | uniroma1.it |

Hybrid molecules combining benzofuran (B130515), triazole, and carbazole moieties are synthesized through multi-step pathways. A key strategy involves the S-alkylation of benzofuran-based triazoles with a reactive carbazole intermediate, such as 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com This approach yields a series of substituted benzofuran-tethered triazolylcarbazoles with reported yields ranging from 65% to 89%. mdpi.com

The synthesis begins with the preparation of the carbazole building block. For instance, 9-ethylcarbazole-3-amine is reacted with bromoacetyl bromide to form 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.com Concurrently, substituted salicylaldehydes are used to construct the benzofuran ring system, which is then functionalized to incorporate a triazole moiety. mdpi.com The final step connects the two heterocyclic systems via the alkylation reaction. mdpi.com Click chemistry is another prominent method used for synthesizing benzofuran-triazole hybrids, highlighting the modularity of this approach. nih.govmdpi.com

Quinolyl-carbazole derivatives are efficiently synthesized using the Friedländer condensation reaction. researchgate.netnih.gov This method involves the reaction of an acetyl-substituted 9-ethyl-9H-carbazole with β-aminoaldehydes or β-aminoketones. researchgate.netnih.gov Specifically, 3-acetyl-9-ethyl-9H-carbazole or 3,6-diacetyl-9-ethyl-9H-carbazole serves as the carbazole-based starting material. nih.gov

The reaction is typically catalyzed by a base, such as sodium ethoxide, and carried out in refluxing anhydrous ethanol for 6 to 8 hours. nih.gov This approach provides good yields, generally between 52% and 72%, for novel compounds like 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazoles. researchgate.netnih.gov The operational simplicity and avoidance of harsh acidic conditions often associated with traditional Friedländer synthesis are notable advantages of this method. nih.gov

Table 2: Friedländer Condensation for Quinolyl-Carbazole Synthesis

| Carbazole Reactant | Coreactant | Catalyst | Solvent | Product Class | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Acetyl-9-ethyl-9H-carbazole | β-aminoaldehydes/β-aminoketones | Sodium ethoxide | Anhydrous Ethanol | 9-Ethyl-3-(quinolin-2-yl)-9H-carbazoles | 59-72 | nih.gov |

The synthesis of carbazole-thiophene derivatives often utilizes palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This allows for the precise connection of thiophene (B33073) units to the carbazole core. These hybrid oligomers and polymers are of significant interest for their potential in organic electronics. researchgate.net

The structural design can vary, with thiophenes linked at the 3,6-positions of the carbazole ring or connected via the N-9 position to different core groups. researchgate.net The choice of linkage and the nature of the core group significantly influence the electronic properties, such as the HOMO/LUMO energy levels and the energy bandgap of the resulting material. researchgate.net For instance, linking carbazole-thiophenes at the N-9 position via a phenyl core group has been shown to stabilize HOMO/LUMO levels and reduce the bandgap. researchgate.net These synthetic strategies are crucial for tuning the materials for applications in devices like organic solar cells. rsc.org

Dithiocarbamate (B8719985) derivatives are linked to the carbazole scaffold to create compounds with a range of biological activities. One synthetic route involves reacting 2-chloro-N-(5-substituted-4-methylthiazole-2-yl)acetamide derivatives with sodium salts of N,N-disubstituted dithiocarbamic acids in acetone (B3395972). researchgate.net Another targeted synthesis produces N,N-disubstituted dithiocarbamoic acid, 2-[(9-ethyl-9H-carbazol-3-yl)amino]-2-oxoethyl esters. researchgate.net This highlights a method where the dithiocarbamate moiety is attached to the carbazole core via an acetamide (B32628) linker at the 3-position. The preparation of dithiocarbamate ligands from carbazole itself is also a known synthetic procedure. acs.org These compounds have been investigated for various applications, including their potential as antitumor and antimicrobial agents. researchgate.nettandfonline.com

Polymerization and Oligomerization Strategies

Polymerization of carbazole derivatives is a key method for producing conductive polymers with applications in organic electronics, such as LEDs, sensors, and solar cells. frontiersin.orgmdpi.com Both chemical and electrochemical methods are employed to synthesize polycarbazoles.

Chemical oxidative polymerization can be performed using oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or ferric chloride. itu.edu.trmdpi.com For example, poly(N-ethylcarbazole) powders have been synthesized by reacting N-ethylcarbazole with CAN in acetonitrile (B52724). itu.edu.tr

Electropolymerization is a widely used and versatile technique for creating thin, uniform polymer films directly onto an electrode surface. mdpi.commdpi.com This anodic polymerization process begins with the one-electron oxidation of the carbazole monomer to form a radical cation. frontiersin.orgresearchgate.net These radical cations then couple, typically at the 3- and 6-positions which are the most reactive sites, to form dimers and subsequently longer polymer chains that deposit on the anode. frontiersin.orgresearchgate.net For N-substituted carbazoles like 9-ethyl-9H-carbazole, polymerization proceeds similarly, with the N-substitution preventing reactions at that site and favoring 3,6-linkages. frontiersin.orgmdpi.com

The electropolymerization is typically carried out in an organic solvent like acetonitrile or dichloromethane, with a supporting electrolyte such as lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) perchlorate (TBAP). frontiersin.orgmdpi.com The properties of the resulting polymer film, such as conductivity and morphology, are influenced by factors like the monomer concentration, solvent, and electrochemical conditions (e.g., scan rate, potential range). frontiersin.orgitu.edu.tr Copolymers can also be synthesized by electropolymerizing mixtures of different carbazole derivatives or with other monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT), allowing for the creation of materials with tailored electrochromic and optical properties. mdpi.commdpi.com

Table 3: Polymerization Methods for Carbazole Derivatives

| Monomer | Method | Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| N-Ethylcarbazole | Chemical Oxidative Polymerization | Ceric Ammonium Nitrate (CAN) in Acetonitrile | Poly(N-ethylcarbazole) | itu.edu.tr |

| Carbazole Derivatives | Electrochemical Polymerization (Anodic Oxidation) | Acetonitrile/LiClO₄, Potential Sweep | Polycarbazole Film | frontiersin.orgmdpi.com |

| Carbazole | Electrochemical Polymerization | Dichloromethane/TBAP | Polycarbazole Film | mdpi.com |

Table of Compounds

Electrochemical Polymerization of Carbazole Derivatives

Electrochemical polymerization is a powerful technique for creating thin, conductive polymer films directly on an electrode surface. mdpi.com This method offers several advantages, including the ability to control film thickness and morphology by adjusting electrochemical parameters, and it avoids the need for chemical oxidants or catalysts. mdpi.com The polymerization of carbazole and its derivatives typically proceeds via an oxidative coupling mechanism. rsc.org The process begins with the oxidation of the carbazole monomer to form a radical cation, which then couples with another radical cation to form a dimer. mdpi.com This process continues, leading to the growth of a polymer chain on the electrode surface. researchgate.net

For this compound, the polymerization is expected to occur primarily at the 3- and 6-positions of the carbazole ring, which are the most electronically active sites. researchgate.net The presence of the ethyl group at the 9-position prevents N-N coupling, leading to a more defined polymer structure. mdpi.com The sulfonic acid group, being an electron-withdrawing group, can influence the oxidation potential of the monomer and the properties of the resulting polymer. The electropolymerization of carbazole derivatives is often carried out in organic solvents like acetonitrile, with a supporting electrolyte. mdpi.comresearchgate.net

The electrochemical behavior of various carbazole derivatives has been studied, providing insights into the potential characteristics of poly(this compound). For instance, the electropolymerization of 9-phenylcarbazole (B72232) in a mixed electrolyte system of boron trifluoride diethyl etherate and sulfuric acid resulted in a polymer with good electrochemical behavior and thermal stability. researchgate.net Similarly, copolymers of carbazole and other monomers, such as 3-methylthiophene, have been synthesized electrochemically, demonstrating the versatility of this method. researchgate.net

Table 1: Electrochemical Polymerization Parameters for Related Carbazole Derivatives

| Monomer | Electrolyte System | Oxidation Onset Potential (vs. reference) | Resulting Polymer Properties |

| 9-Phenylcarbazole | Boron trifluoride diethyl etherate + 2% H₂SO₄ | 0.9 V vs. SCE | Good electrochemical behavior, thermal stability, electrical conductivity of 0.09 S/cm |

| Carbazole | Acetonitrile with tetrabutylammonium perchlorate (TBAP) | ~1.3 V | Forms conductive polycarbazole films |

| 9H-Carbazol-9-ylpyrene | 0.2 M NaClO₄ in ACN/CH₂Cl₂ (1:1) | First oxidation at 0.95 V | Electrochromic polymer film |

| 2-(9H-carbazol-9-yl)acetic acid (co-polymerized with carbazole) | Acetonitrile solution | Not specified | Forms solid polymer films with varying stiffness |

This table presents data for related carbazole derivatives to infer the potential behavior of this compound.

Controlled Radical Polymerization Techniques (e.g., RAFT) for Functional Polymers

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. rsc.org These methods are advantageous for synthesizing well-defined polymers with narrow molecular weight distributions. rsc.org The RAFT process involves a conventional radical polymerization in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (CTA). rsc.org

While direct RAFT polymerization of this compound has not been extensively reported, studies on related carbazole-containing monomers provide valuable insights. N-vinylcarbazole (NVC) is a well-studied monomer in this context. Research has shown that the choice of RAFT agent is crucial for achieving good control over the polymerization of NVC. rsc.org Trithiocarbonate RAFT agents have been found to be particularly effective, yielding polymers with narrow polydispersity (Đ < 1.1) and high end-group fidelity. rsc.org

The functionalization of polymers with carbazole moieties can also be achieved by using a carbazole-containing RAFT agent. For example, benzyl (B1604629) 9H-carbazole-9-carbodithioate (BCC) has been synthesized and used as a CTA for the polymerization of styrene (B11656) and acrylates, resulting in well-controlled polymers labeled with a carbazole group. kisti.re.kr This approach allows for the incorporation of the carbazole unit at the chain end. Furthermore, post-polymerization modification strategies can be employed to introduce specific functionalities. nih.gov

Table 2: RAFT Polymerization of Carbazole-Containing Monomers

| Monomer | RAFT Agent Type | Key Findings |

| N-vinylcarbazole (NVC) | Trithiocarbonates | Optimal control, narrow dispersities (Đ < 1.1), high end-group fidelity. rsc.org |

| N-vinylcarbazole (NVC) | Xanthates, N-aryldithiocarbamates | Adequate control (Đ < 1.3). rsc.org |

| N-vinylcarbazole (NVC) | Dithiobenzoates | Marked retardation of polymerization. rsc.org |

| Styrene, Acrylates | Benzyl 9H-carbazole-9-carbodithioate (BCC) | Effective for producing well-controlled polymers with a carbazole label. kisti.re.kr |

This table summarizes findings for N-vinylcarbazole and other monomers to illustrate the principles of RAFT polymerization applicable to carbazole derivatives.

Synthesis of Conjugated Polymers with Carbazole Units

Conjugated polymers containing carbazole units are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. researchgate.netmdpi.comelsevierpure.com The carbazole moiety serves as an excellent building block due to its electron-donating nature and hole-transporting capabilities. researchgate.netmdpi.com The synthesis of these polymers is often achieved through cross-coupling reactions, such as Suzuki and Sonogashira coupling. researchgate.netelsevierpure.com

The incorporation of this compound into a conjugated polymer backbone can be envisioned through the appropriate functionalization of the monomer. For instance, if the monomer is derivatized to contain suitable leaving groups (e.g., halides) or reactive moieties (e.g., boronic acids or alkynes), it can be copolymerized with other aromatic monomers. The sulfonic acid group can enhance the solubility of the resulting polymer in polar solvents and potentially influence its electronic properties.

Various conjugated polymers with carbazole units have been synthesized, demonstrating different linkage strategies and comonomers. For example, polymers with 3,9- and 2,9-linked carbazole units have been prepared via Sonogashira coupling, exhibiting blue fluorescence with high quantum yields. researchgate.net Copolymers of carbazole and other heterocycles, such as thiophene or benzotriazole (B28993), have also been synthesized to tune the electronic and optical properties of the materials. mdpi.comrsc.org

Table 3: Examples of Conjugated Polymers Containing Carbazole Units

| Polymer Structure/Comonomers | Synthesis Method | Key Properties |

| 3,9- and 2,9-linked carbazole units | Sonogashira coupling | Blue fluorescence, high quantum yields (0.21–0.78). researchgate.net |

| 1,8-carbazole-based copolymers | Pd-catalyzed polycondensation | Tunable energy levels, relatively facile oxidation. mdpi.com |

| Carbazole and benzotriazole copolymers | Direct C-H cross-coupling polycondensation | D-π-A conjugated polymers with applications in OLEDs. mdpi.com |

| Carbazole-substituted styrene derivatives | Scandium-catalyzed coordination polymerization | High syndiotacticity, gradient sequence distributions in copolymers. rsc.org |

| Phenanthro[1,10,9,8-cdefg]carbazole-based copolymers | Suzuki coupling | Low bandgap polymers for organic solar cells. elsevierpure.com |

This table showcases the diversity of conjugated polymers that can be synthesized using carbazole derivatives, providing a framework for the potential synthesis of polymers from this compound.

Development of Dendritic, Branched, and Hyperbranched Architectures

Dendritic, branched, and hyperbranched polymers represent a class of macromolecules with unique three-dimensional structures that differ significantly from their linear counterparts. scielo.orgnih.gov These architectures offer properties such as high solubility, low viscosity, and a high density of functional groups at the periphery. scielo.org Carbazole units have been incorporated into such structures to create materials with interesting photophysical and electronic properties.

The synthesis of hyperbranched polymers can often be achieved in a one-step reaction, making it a more straightforward approach compared to the multi-step synthesis of perfect dendrimers. scielo.orgnih.gov For a monomer like this compound to be used in the synthesis of hyperbranched polymers, it would typically need to be functionalized into an AB₂ or AB₃ type monomer, where 'A' and 'B' are reactive groups that can undergo a condensation reaction.

Research into carbazole-based dendritic and hyperbranched structures has demonstrated the feasibility of creating these complex architectures. For example, kinked and hyperbranched carbazole/fluorene-based copolymers have been synthesized via Suzuki coupling to reduce aggregation and improve the luminescent properties of polyfluorenes. nycu.edu.tw The introduction of branched units was found to be a key factor in improving the solubility of the polymers. nycu.edu.tw The development of such architectures with this compound could lead to novel materials with enhanced processability and tailored functionalities, potentially for applications in sensing or as components in electronic devices. nih.gov

Table 4: Approaches to Dendritic and Hyperbranched Carbazole-Containing Polymers

| Polymer Architecture | Synthetic Approach | Key Features and Properties |

| Kinked and hyperbranched carbazole/fluorene copolymers | Suzuki coupling of di- and tri-functional monomers | Improved solubility, suppression of aggregation, enhanced luminescent properties. nycu.edu.tw |